2-Chloro-6-morpholinopyrimidine-4-carboxylic acid
Overview
Description
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position, a morpholine ring at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 2-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where morpholine displaces a leaving group (e.g., a halide) at the 6-position of the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a nitrile group with a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Scientific Research Applications
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is utilized in various synthetic pathways to create complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-morpholinopyrimidine: Lacks the carboxylic acid group, which may affect its reactivity and applications.
6-Morpholinopyrimidine-4-carboxylic acid:
2-Chloro-6-methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of a morpholine ring, leading to different properties and applications.
Uniqueness
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid is unique due to the presence of both the morpholine ring and the carboxylic acid group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-9-11-6(8(14)15)5-7(12-9)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPJVVPJNLVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209321 | |
Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-40-2 | |
Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263270-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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